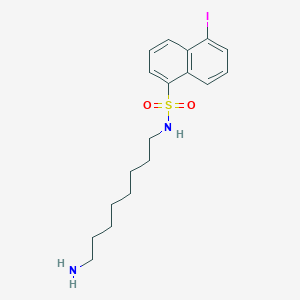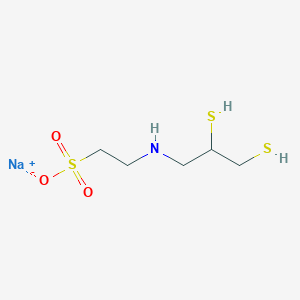
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine, also known as MPDP, is a chemical compound that has been studied for its potential applications in scientific research. MPDP belongs to the class of pyridine alkaloids, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine is not fully understood, but it is believed to involve the modulation of dopamine receptors and the regulation of neurotransmitter release. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to bind to dopamine receptors with high affinity, particularly the D2 and D3 subtypes. This binding may enhance the activity of these receptors, leading to increased dopamine release and downstream effects on neuronal signaling.
生化学的および生理学的効果
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to have various biochemical and physiological effects, particularly on the dopaminergic system. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been found to enhance the release of dopamine, as well as other neurotransmitters such as norepinephrine and serotonin. This may have implications for the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction.
実験室実験の利点と制限
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has several advantages for use in lab experiments. It has a high affinity for dopamine receptors and can be used to study the dopaminergic system. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has some limitations as well. Its mechanism of action is not fully understood, and it may have off-target effects on other neurotransmitter systems. Additionally, its effects may vary depending on the experimental conditions and the specific dopamine receptor subtype being studied.
将来の方向性
There are several future directions for research on 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine. One area of interest is the development of new compounds based on the structure of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine, which may have improved selectivity and efficacy for dopamine receptors. Another area of interest is the study of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine in animal models of neurological and psychiatric disorders, to better understand its potential therapeutic applications. Additionally, further research is needed to fully elucidate the mechanism of action of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine and its effects on other neurotransmitter systems.
合成法
The synthesis of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine involves the reaction of 2-acetylpyridine with methylamine and formaldehyde under basic conditions. This reaction produces 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine as a yellowish-brown solid with a melting point of 125-127°C. The purity of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine can be determined by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and pharmacology. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has also been found to enhance the release of dopamine and other neurotransmitters, which may have implications for the treatment of neurological and psychiatric disorders.
特性
CAS番号 |
109835-15-6 |
|---|---|
製品名 |
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine |
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H16N2/c1-12-8-5-10(6-9-12)11-4-3-7-13(11)2/h3-5,7H,6,8-9H2,1-2H3 |
InChIキー |
YWYSUHMRUGHTHJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CN2C |
正規SMILES |
CN1CCC(=CC1)C2=CC=CN2C |
同義語 |
1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine 1,2,3,6-TMMP 1-methyl-4-(methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine TMMP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



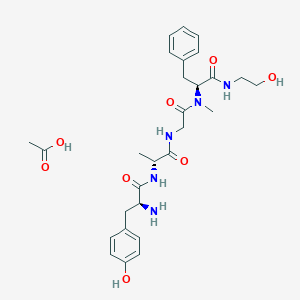
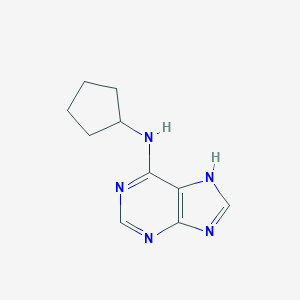
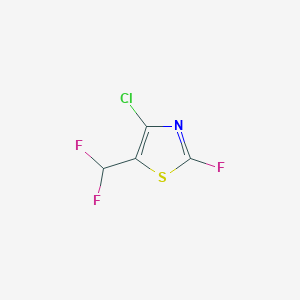
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
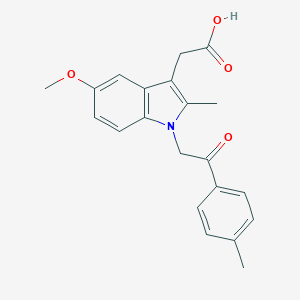
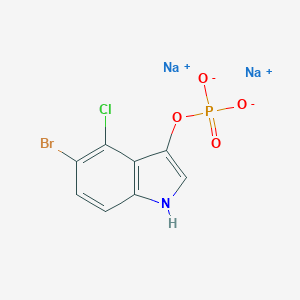
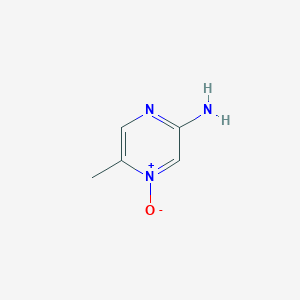
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
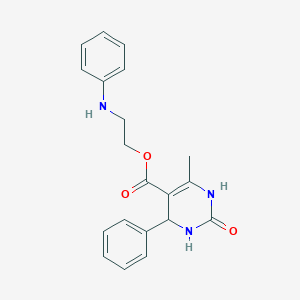
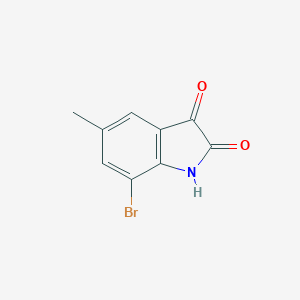

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
